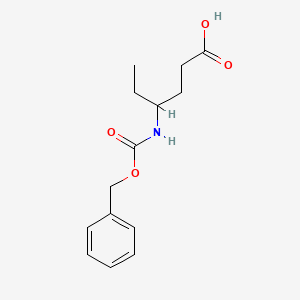

N-carbobenzoxy-g-aminohexanoic acid

Description

N-Carbobenzoxy-g-aminohexanoic acid (often abbreviated as Cbz-6-Ahx-OH, though full nomenclature is retained per user guidelines) is a protected amino acid derivative widely utilized in peptide synthesis and organic chemistry. The compound features a carbobenzoxy (Cbz) group attached to the amino moiety of 6-aminohexanoic acid (ε-aminocaproic acid), forming a critical intermediate for controlled polypeptide chain assembly. The Cbz group serves as a temporary protective shield for the amine functionality, preventing undesired side reactions during coupling steps .

Structurally, the molecule comprises a six-carbon backbone with a carboxylic acid terminus and a Cbz-protected amine at the sixth (ε) position. Its molecular formula is C₁₃H₁₇NO₄, with a molecular weight of 251.28 g/mol and a CAS registry number of 1947-00-8 . The compound is typically soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for solution-phase synthesis protocols . Deprotection of the Cbz group is achieved via catalytic hydrogenolysis (H₂/Pd) or acidic cleavage (e.g., HBr in acetic acid), enabling orthogonal strategies in multi-step syntheses .

Applications extend beyond peptide chemistry into polymer science, where it serves as a monomer for polyamide resins, and in glycobiology, where its derivatives facilitate glycosylation studies .

Properties

IUPAC Name |

4-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-2-12(8-9-13(16)17)15-14(18)19-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQBDNASFGRMAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-carbobenzoxy-g-aminohexanoic acid is typically synthesized through the reaction of 6-aminohexanoic acid with benzyl chloroformate . The reaction is carried out in the presence of a base, such as sodium hydroxide or triethylamine , to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: N-carbobenzoxy-g-aminohexanoic acid undergoes several types of chemical reactions, including:

Hydrolysis: The carbobenzoxy group can be removed through hydrolysis, yielding the free amino acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in substitution reactions to form various derivatives

Common Reagents and Conditions:

Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various electrophiles can be used, depending on the desired substitution product

Major Products:

Hydrolysis: 6-aminohexanoic acid.

Reduction: 6-hydroxyhexanoic acid.

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

N-carbobenzoxy-g-aminohexanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.

Biology: Employed in the synthesis of peptide-based inhibitors and probes for studying enzyme activity.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The primary function of N-carbobenzoxy-g-aminohexanoic acid is to protect the amino group during chemical synthesis. The carbobenzoxy group is stable under a variety of conditions but can be selectively removed when necessary. This allows for the stepwise construction of complex molecules, such as peptides, without interference from the amino group .

Comparison with Similar Compounds

Table 1. Physicochemical Properties of Cbz-Protected Amino Acids

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Solubility Profile | Deprotection Method |

|---|---|---|---|---|---|

| N-Cbz-6-aminohexanoic acid | C₁₃H₁₇NO₄ | 251.28 | 1947-00-8 | DMSO, DMF | H₂/Pd, HBr/AcOH |

| N-Cbz-glycine | C₁₀H₁₁NO₄ | 209.20 | 2383-64-8 | Water, ethanol | H₂/Pd |

| N-Cbz-ε-lysine | C₁₅H₂₂N₂O₄ | 294.35 | 1155-64-2 | DMF, chloroform | H₂/Pd, TFA (for Boc) |

Key Findings :

- Solubility : Longer hydrophobic chains (e.g., Cbz-6-Ahx-OH) reduce aqueous solubility compared to shorter analogues like Cbz-glycine, which is water-miscible .

- Reactivity: The steric bulk of the hexanoic acid backbone in Cbz-6-Ahx-OH slows coupling kinetics relative to glycine derivatives, necessitating optimized activation protocols .

- Stability : Cbz groups exhibit superior stability under basic conditions compared to acid-labile tert-butyloxycarbonyl (Boc) groups, making them preferable in base-mediated syntheses .

Functional Analogues: Alternative Protecting Groups

Table 2. Comparison of Amino-Protecting Groups

| Protecting Group | Full Name | Deprotection Method | Stability Profile | Common Applications |

|---|---|---|---|---|

| Cbz | Carbobenzoxy | H₂/Pd, HBr/AcOH | Stable in bases, acids | Solution-phase synthesis |

| Boc | tert-Butyloxycarbonyl | TFA, HCl/dioxane | Labile in acids | Solid-phase synthesis |

| Fmoc | Fluorenylmethyloxycarbonyl | Piperidine, DBU | Labile in bases | Solid-phase synthesis |

Key Findings :

- Orthogonality : Cbz and Fmoc are orthogonal; Cbz remains intact during Fmoc deprotection (basic conditions), enabling multi-step strategies .

- Deprotection Efficiency: Hydrogenolysis of Cbz requires palladium catalysts, which may introduce metal contaminants, whereas Boc removal with trifluoroacetic acid (TFA) is metal-free but generates acidic waste .

- Industrial Use : Cbz is less prevalent in modern solid-phase peptide synthesis (SPPS) due to Fmoc’s milder deprotection conditions, though it remains valuable in specialized contexts like glycopeptide synthesis .

Physicochemical and Reactivity Comparisons

Key Findings :

- Acid Stability : Cbz-6-Ahx-OH tolerates trifluoroacetic acid (TFA), unlike Boc-protected analogues, which degrade rapidly .

- Base Sensitivity : Fmoc deprotection under basic conditions (e.g., piperidine) leaves Cbz groups intact, enabling sequential deprotection .

- Thermal Stability : Cbz derivatives exhibit higher thermal stability (decomposition >200°C) compared to Fmoc analogues (~150°C), favoring high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.